molecular formula C12H14BrN3OS B1344413 5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 862663-34-1

5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1344413
CAS No.: 862663-34-1
M. Wt: 328.23 g/mol
InChI Key: XUAUVCCHEHLJCW-UHFFFAOYSA-N
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Description

5-[1-(4-Bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C({12})H({14})BrN(_{3})OS and a molecular weight of 328.23 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a bromophenoxy group and an ethyl group. It is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Bromophenoxy Group: The bromophenoxy group is introduced via a nucleophilic substitution reaction where a suitable bromophenol reacts with an alkyl halide.

    Final Assembly: The final step involves the coupling of the triazole ring with the bromophenoxy group under controlled conditions, often using a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.

    Reduction: The bromophenoxy group can be reduced to a phenol under suitable conditions.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Disulfides.

    Reduction: Phenols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

5-[1-(4-Bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, while the bromophenoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[1-(4-Chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-[1-(4-Methoxyphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • 5-[1-(4-Fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Uniqueness

The presence of the bromophenoxy group in 5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol imparts unique properties, such as increased hydrophobicity and potential for halogen bonding, which can enhance its binding affinity and specificity for certain molecular targets compared to its analogs.

Properties

IUPAC Name

3-[1-(4-bromophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-9(13)5-7-10/h4-8H,3H2,1-2H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUAUVCCHEHLJCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C(C)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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